molecular formula C8H13NO2 B15349797 1-Methyl-2-oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde

1-Methyl-2-oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde

Cat. No.: B15349797
M. Wt: 155.19 g/mol
InChI Key: XPAXQHRKXBYVJU-UHFFFAOYSA-N
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Description

1-Methyl-2-oxa-3-azabicyclo[222]octane-3-carbaldehyde is a nitrogen-containing heterocyclic compound with a unique bicyclic structureThe structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring, making it a challenging yet valuable scaffold for various synthetic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde typically involves the formation of the bicyclic core through cyclization reactions. One common method is the rearrangement of 2-azabicyclo[2.2.1]heptane derivatives under Mitsunobu conditions or using sulfonyl chloride/base . The reaction mechanism proceeds through the activation of the primary alcohol and intramolecular nitrogen nucleophilic attack, forming the desired bicyclic structure.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow chemistry and continuous processing can be employed to scale up the production while maintaining the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methyl-2-oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methyl-2-oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde exerts its effects involves its interaction with molecular targets and pathways. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. This compound can modulate various biochemical pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-2-oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde stands out due to its unique combination of a nitrogen heterocycle and an aldehyde functional group. This combination provides distinct reactivity and potential for diverse applications in various fields of research and industry .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

1-methyl-2-oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde

InChI

InChI=1S/C8H13NO2/c1-8-4-2-7(3-5-8)9(6-10)11-8/h6-7H,2-5H2,1H3

InChI Key

XPAXQHRKXBYVJU-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1)N(O2)C=O

Origin of Product

United States

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